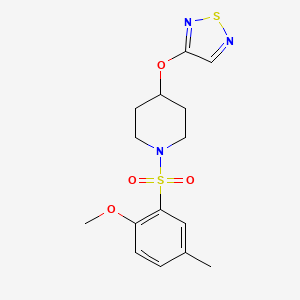

![molecular formula C16H16Cl2N4 B2438206 4-[5-(2,4-Dichlorophenyl)-1H-pyrazole-3-yl]-1-piperidineacetonitrile CAS No. 477762-63-3](/img/structure/B2438206.png)

4-[5-(2,4-Dichlorophenyl)-1H-pyrazole-3-yl]-1-piperidineacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

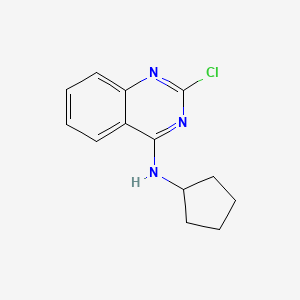

The compound “4-[5-(2,4-Dichlorophenyl)-1H-pyrazole-3-yl]-1-piperidineacetonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. It also has a dichlorophenyl group, which is a phenyl ring substituted with two chlorine atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains a nitrile group, which consists of a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the pyrazole and phenyl rings) would contribute to the compound’s stability. The dichlorophenyl group is likely to be electron-withdrawing due to the electronegativity of the chlorine atoms, which could influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its structure and the conditions under which it’s reacted. The pyrazole ring is aromatic and thus relatively stable, but it can participate in reactions such as electrophilic substitution. The dichlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitrile group could increase its polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Antagonists

- The compound has been identified as a potent, specific antagonist for the brain cannabinoid receptor (CB1). This property is significant for studying the cannabinoid receptor binding sites and could be useful as pharmacological probes. Potential therapeutic applications include antagonizing the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Antileishmanial Activity

- Pyrazole derivatives related to the compound have been synthesized and evaluated for their effectiveness against Leishmania species. Some derivatives showed significant potency against L. braziliensis promastigotes, indicating potential for antileishmanial applications (Faria et al., 2013).

Molecular Interaction Studies

- The compound's molecular interaction with the CB1 cannabinoid receptor has been explored using the AM1 molecular orbital method, providing insights into its binding mechanism and supporting the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Dopamine D4 Receptor Ligands

- Research has identified the compound as a ligand with moderate affinity and selectivity for human dopamine D4 (hD4) receptors, indicating potential applications in neuroscience and pharmacology (Rowley et al., 1997).

In Vitro Metabolism

- The in vitro metabolism of diarylpyrazoles, including this compound, has been studied to understand their metabolic profiles and potential metabolic stability (Zhang et al., 2005).

Anticholinesterase Effects

- Pyrazoline derivatives, closely related to this compound, have been synthesized and evaluated for their anticholinesterase effects, highlighting their potential in treating neurodegenerative disorders (Altıntop, 2020).

DNA Gyrase Inhibitors

- Some derivatives have shown potent antibacterial activity against gram-positive bacteria, acting as DNA gyrase inhibitors, which could be significant in developing new antibiotics (Tanitame et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N4/c17-12-1-2-13(14(18)9-12)16-10-15(20-21-16)11-3-6-22(7-4-11)8-5-19/h1-2,9-11H,3-4,6-8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYZZLINFBXAFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(2,4-Dichlorophenyl)-1H-pyrazole-3-yl]-1-piperidineacetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1S)-1-Azidoethyl]-1-benzothiophene](/img/structure/B2438123.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2438137.png)

![4-acetyl-5-(p-tolyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2438138.png)

![6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2438139.png)

![ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2438142.png)

![N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2438143.png)

![(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2438144.png)

![propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2438146.png)